2-Propylpyrrolidine hydrochloride

Description

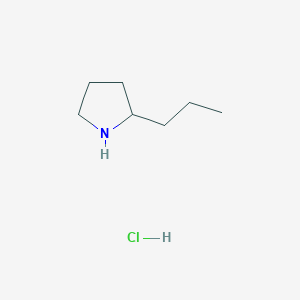

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-4-7-5-3-6-8-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXMHDUHJCUGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-52-4 | |

| Record name | Pyrrolidine, 2-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Disconnection Strategies for the Chemical Compound

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.net For 2-propylpyrrolidine (B74177), the primary goal is to disconnect the molecule in ways that correspond to reliable and high-yielding chemical reactions. youtube.comyoutube.com The key disconnections simplify the target into precursor molecules, known as synthons, and their real-world chemical equivalents. slideshare.netlkouniv.ac.in

The principal retrosynthetic disconnections for the 2-propylpyrrolidine skeleton are:

C-N Bond Disconnection: This is a common and logical strategy for amines. Breaking one of the C-N bonds within the ring transforms the cyclic structure into a linear one. This approach leads to precursors that are typically bifunctional, containing an amine at one end and a reactive group (like a halide or a carbonyl) at the other, poised for cyclization.

C-C Bond Disconnection: Breaking a carbon-carbon bond within the ring is another powerful strategy. For 2-propylpyrrolidine, a disconnection adjacent to the nitrogen atom (C2-C3) or at the C4-C5 bond can reveal precursors suitable for cyclization via reactions like Michael additions or aldol-type condensations.

A plausible retrosynthetic pathway for 2-propylpyrrolidine is illustrated below. The primary disconnection of the C-N bond (Path A) leads to a linear amino alcohol or amino halide. A C-C bond disconnection (Path B), specifically breaking the bond between the propyl group and the ring, suggests an alkylation of a pre-formed pyrrolidine (B122466) derivative. A further C-C bond disconnection within the ring itself could lead back to precursors for cycloaddition reactions.

Retrosynthetic Analysis of 2-Propylpyrrolidine

| Disconnection Type | Bond Cleaved | Precursor Synthon | Potential Starting Materials |

| C-N Bond | N1-C2 or N1-C5 | ω-haloamine or amino ketone | 1-amino-heptan-4-one, 1,4-dihaloheptane |

| C-C Bond | C2-Propyl | 2-lithiopyrrolidine + propyl halide | N-protected pyrrolidine, propyl bromide |

| C-C Bond (Ring) | C2-C3 / C4-C5 | Azomethine ylide + alkene | Glycine (B1666218) derivative, 1-pentene |

This analysis reveals that the synthesis can be approached by either forming the ring from a linear precursor or by modifying a pre-existing pyrrolidine ring.

Modern Synthetic Routes to Pyrrolidine Derivatives

The synthesis of the pyrrolidine ring is a central topic in heterocyclic chemistry, with numerous methods developed for its construction. organic-chemistry.org These methods often aim for high efficiency, stereoselectivity, and functional group tolerance. nih.govmdpi.com

Intramolecular reactions are highly effective for forming five-membered rings like pyrrolidine due to favorable kinetics and thermodynamics. nih.gov

Intramolecular reductive amination is a robust and widely used method for synthesizing cyclic amines. nih.gov The process typically involves the cyclization of a substrate containing both an amine and a carbonyl group (aldehyde or ketone). The initial step is the formation of a cyclic iminium ion or enamine, which is then reduced in situ to the corresponding pyrrolidine. thieme-connect.comstackexchange.com

For the synthesis of 2-propylpyrrolidine, a suitable precursor would be 1-aminoheptan-4-one. The reaction proceeds via the following steps:

The primary amine attacks the ketone carbonyl group to form a hemiaminal intermediate.

Dehydration of the hemiaminal yields a cyclic iminium ion.

A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), reduces the iminium ion to the final 2-propylpyrrolidine product. thieme-connect.com

The reaction is often performed as a one-pot procedure. thieme-connect.com

Key Features of Reductive Amination for Pyrrolidine Synthesis

| Feature | Description | Relevance to 2-Propylpyrrolidine |

| Precursor | Linear molecule with amine and carbonyl functionalities. | 1-Aminoheptan-4-one or its protected equivalents. |

| Key Intermediate | Cyclic iminium ion. | 5-propyl-Δ¹-pyrrolinium ion. |

| Reducing Agents | NaBH₄, NaCNBH₃, H₂/Catalyst (e.g., Pd/C). thieme-connect.com | Standard reducing agents are effective. |

| Advantages | High efficiency, often one-pot, readily available precursors. nih.gov | A direct and efficient route to the target molecule. |

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocycles. wikipedia.org In pyrrolidine synthesis, this typically involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile). wikipedia.orgmdpi.com Azomethine ylides are transient species that can be generated in situ, for example, by the thermal or photochemical ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone. mdpi.com

To synthesize a 2-propylpyrrolidine ring via this method, an appropriately substituted azomethine ylide would react with an alkene like 1-pentene. The regioselectivity of the cycloaddition would be crucial to ensure the formation of the desired 2-substituted product. This method is particularly valued for its ability to control stereochemistry. rsc.org

Overview of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Component | Example for 2-Propylpyrrolidine Synthesis | Role |

| 1,3-Dipole | Azomethine ylide generated from glycine and formaldehyde. | Forms the N1, C2, and C5 atoms of the pyrrolidine ring. |

| Dipolarophile | 1-Pentene. | Forms the C3 and C4 atoms of the pyrrolidine ring. |

| Key Advantage | High stereocontrol, convergence. rsc.org | Allows for the synthesis of complex, stereochemically rich pyrrolidines. |

Aminocyclization is a general term for ring-forming reactions where a nitrogen nucleophile attacks an electrophilic carbon center. nih.govrsc.org One notable example is the haloaminocyclization reaction. In this approach, an unsaturated amine (e.g., a homoallylic amine) is treated with a halogen source like N-bromosuccinimide (NBS) or bromine (Br₂). This generates a halonium ion intermediate, which is then attacked intramolecularly by the nitrogen atom to form the pyrrolidine ring, resulting in a halomethyl-substituted pyrrolidine that can be further modified. nih.govrsc.org

A facile method involves the bromination of an isolated double bond followed by aminocyclization, which provides a highly stereoselective route to pyrrolidine and piperidine (B6355638) ring systems. rsc.org For 2-propylpyrrolidine, a suitable starting material would be a hept-6-en-3-amine.

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines and related heterocycles. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure. youtube.com While the traditional Pictet-Spengler reaction requires an electron-rich aromatic ring like indole (B1671886) or phenol (B47542) for the cyclization step, variations exist. However, its direct application to form a simple alkyl-substituted pyrrolidine like 2-propylpyrrolidine is not standard, as it fundamentally relies on cyclization onto an aromatic system. A modern variant, the Pictet-Spengler ligation, has been developed for protein modification, highlighting the reaction's adaptability. nih.gov

Oxidative ring contraction is a less common but potentially useful method. For instance, a recent development has shown that pyridines can undergo a photo-promoted ring contraction with silylborane to produce pyrrolidine derivatives. nih.gov This skeletal editing strategy transforms an abundant six-membered heterocycle into a valuable five-membered one. nih.gov Applying this to a suitably substituted pyridine (B92270) could theoretically lead to a precursor for 2-propylpyrrolidine. Another related concept is the ring contraction of substituted pyrrolidines to form cyclobutanes, demonstrating the chemical manipulability of the pyrrolidine ring itself. acs.org

Functionalization of Pre-Formed Pyrrolidine Rings

The synthesis of substituted pyrrolidines can be efficiently achieved by modifying existing pyrrolidine rings. mdpi.comnih.gov This approach leverages readily available cyclic precursors, most notably proline and 4-hydroxyproline, which serve as chiral building blocks. mdpi.com The strategy involves the functionalization of the pre-existing, optically pure cyclic structure to introduce desired substituents. mdpi.comnih.gov For instance, the synthesis of the drug Captopril involves the reaction of L-proline methyl ester with (S)-3-(acetylthio)-2-methylpropanoic acid. mdpi.com

Another innovative method involves the ring contraction of larger heterocyclic systems like pyridines and piperidines. osaka-u.ac.jpnih.govrsc.org A photo-promoted ring contraction of pyridines using a silylborane has been developed to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov These products are versatile synthons for creating a variety of functionalized pyrrolidines. osaka-u.ac.jpnih.govresearchgate.net Similarly, N-substituted piperidines can undergo cascade reactions involving ring contraction and deformylative functionalization to selectively yield pyrrolidin-2-ones. rsc.org

Catalytic Methodologies in Pyrrolidine Synthesis

Catalysis offers powerful and efficient pathways for constructing the pyrrolidine ring, providing access to a wide range of derivatives through various transformations.

Transition Metal-Catalyzed Reactions

Transition metals are pivotal in catalyzing innovative C-H amination and cycloaddition reactions to form pyrrolidine rings. nih.govnih.gov Copper complexes, in particular, have been used to catalyze the intramolecular amination of unactivated C(sp³)–H bonds, providing a direct route to pyrrolidines under mild conditions with high regioselectivity. nih.govorganic-chemistry.org This method often involves the activation of N-halide amides using a copper precatalyst. nih.gov

Other transition metals have also been successfully employed:

Rhodium and Iridium: Cp*Ir complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to give various cyclic amines, including pyrrolidines. organic-chemistry.org Rhodium catalysts are also effective in converting O-benzoylhydroxylamines into pyrrolidines. organic-chemistry.org

Gold: Gold-catalyzed tandem cycloisomerization and hydrogenation of chiral homopropargyl sulfonamides yields enantioenriched pyrrolidines with excellent enantioselectivity. organic-chemistry.org

Palladium: Palladium-catalyzed carboamination and carboalkoxylation of alkenes with (hetero)arylthianthrenium triflates is a viable method for producing biologically relevant pyrrolidine derivatives. organic-chemistry.org

Cobalt: Cobalt complexes can catalyze [2+2+2] cyclotrimerization reactions, which are highly efficient for constructing six-membered heterocyclic rings and have been adapted for systems involving pyrrolidines. researchgate.net

Zinc: Zinc iodide has been identified as a cost-effective and efficient catalyst for synthesizing substituted pyrroles from dienyl azides, a reaction that provides a pathway to pyrrole-based structures. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Pyrrolidine Synthesis

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper | Intramolecular C(sp³)-H Amination | Mild conditions, good functional group tolerance, high regioselectivity. | nih.govorganic-chemistry.org |

| Iridium | N-Heterocyclization of Amines with Diols | Efficient synthesis of five-, six-, and seven-membered cyclic amines. | organic-chemistry.org |

| Gold | Tandem Cycloisomerization/Hydrogenation | Produces enantioenriched pyrrolidines with excellent yields and enantioselectivities. | organic-chemistry.org |

| Palladium | Alkene Carboamination/Carboalkoxylation | Effective for creating biologically important pyrrolidine derivatives. | organic-chemistry.org |

| Cobalt | [2+2+2] Cycloaddition | Efficient construction of fused heterocyclic systems containing a pyrrolidine ring. | researchgate.net |

Organocatalytic Approaches, including Chiral Amine Catalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry, particularly for the asymmetric synthesis of complex molecules. nih.govresearchgate.netdntb.gov.ua Pyrrolidine-based structures, especially those derived from proline, are privileged scaffolds in organocatalysis. nih.govnih.gov

The field of aminocatalysis was significantly advanced by the discovery that L-proline can catalyze intermolecular aldol (B89426) reactions with notable enantioselectivities. nih.gov This is attributed to proline's unique structure, featuring a secondary amine within a five-membered ring that readily forms defined enamines with carbonyl compounds, and a carboxylic acid that can direct electrophiles via hydrogen bonding. nih.gov

Key developments in pyrrolidine-based organocatalysis include:

Diarylprolinol Silyl Ethers: Introduced in 2005, these catalysts are highly effective for the asymmetric functionalization of aldehydes. nih.gov

Bifunctional Prolinamides: Researchers have synthesized various prolinamide-based organocatalysts, which have proven effective in reactions like the asymmetric aldol reaction in environmentally friendly media such as water. nih.gov

The rise of organocatalysis provides a powerful, metal-free alternative for synthesizing chiral molecules, valued for its operational simplicity, catalyst availability, and lower toxicity. researchgate.netdntb.gov.ua

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into pharmaceutical synthesis aims to reduce environmental impact by designing safer chemicals and processes. mdpi.comejcmpr.com This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic methods. mdpi.com

Key green approaches applicable to pyrrolidine synthesis include:

Use of Bio-based Platform Molecules: Levulinic acid, a platform chemical derived from biomass, can be converted into N-substituted-5-methyl-pyrrolidones through reductive amination and cyclization, offering a sustainable alternative to fossil-fuel-based starting materials.

Eco-friendly Solvents: The use of greener solvents, such as ethanol (B145695) or even water, is a central tenet of green chemistry. nih.gov Multi-component reactions for synthesizing 2-pyrrolidinone (B116388) derivatives have been successfully carried out in ethanol.

Catalyst-Free and Solvent-Free Reactions: Some synthetic methods have been developed to proceed without any catalyst or solvent, significantly reducing waste. Mechanochemical grinding procedures are one example of a solvent-free technique. mdpi.com

Stereoselective Synthesis of Enantiopure 2-Propylpyrrolidine Hydrochloride

The production of single-enantiomer pharmaceuticals is critical, as often only one enantiomer possesses the desired therapeutic activity. williams.edu Stereoselective synthesis aims to produce a specific stereoisomer, and for 2-propylpyrrolidine, this means controlling the stereochemistry at the C2 position.

Chiral Auxiliaries and Ligand-Controlled Asymmetric Synthesis

One of the most reliable strategies for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

How Chiral Auxiliaries Work: The chirality of the auxiliary biases the reaction to favor the formation of one diastereomer over the other. wikipedia.org For example, in the alkylation of an enolate derived from a substrate attached to an Evans oxazolidinone auxiliary, one face of the enolate is sterically blocked by a substituent on the auxiliary, forcing the electrophile to approach from the less hindered face. williams.eduwikipedia.org This method is predictable and applicable to a wide range of substrates. williams.edu Common auxiliaries are often derived from inexpensive natural sources like amino acids or camphor. researchgate.net

Ligand-Controlled Asymmetric Synthesis: In transition metal catalysis, the stereochemical outcome can be controlled by using chiral ligands that coordinate to the metal center. nih.govacs.org These C₂-symmetrical scaffolds are privileged structures in metal-catalyzed reactions. nih.govacs.org For example, Trost and colleagues developed enantioselective cycloadditions using phosphoramidite (B1245037) ligands that incorporate a chiral pyrrolidine unit. nih.govacs.org The specific geometry of the chiral ligand-metal complex dictates the facial selectivity of the reaction, leading to the formation of an enantioenriched product.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Origin/Type | Typical Application | Reference |

|---|---|---|---|

| Evans Oxazolidinones (e.g., 4-Benzyl-2-oxazolidinone) | Amino acid derived | Asymmetric alkylations, aldol reactions, acylations. | williams.eduwikipedia.org |

| Pseudoephedrine | Natural alkaloid | Asymmetric alkylation of amides. | wikipedia.orgsigmaaldrich.com |

| Camphorsultam | Camphor derived | Asymmetric Diels-Alder reactions, alkylations. | wikipedia.org |

| (R)-Phenylglycinol | Amino alcohol | Diastereoselective addition of Grignard reagents to imines. | nih.govacs.org |

Enantioselective Catalysis for Pyrrolidine Construction

Achieving high enantiopurity in the synthesis of 2-substituted pyrrolidines like 2-propylpyrrolidine is paramount for its potential applications. Catalytic asymmetric methods are the most efficient strategies to establish the desired stereochemistry at the C2 position.

One of the most direct approaches is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This method is highly atom-economical and can generate multiple new stereocenters with high control. mappingignorance.org The choice of metal catalyst and ligand is critical; for instance, copper(I) and silver(I) catalysts have been shown to effectively control the stereochemical outcome of the cycloaddition between azomethine ylides and various dipolarophiles. mappingignorance.org By selecting the appropriate catalytic system, either the exo or endo adduct can be obtained with high stereoselectivity. mappingignorance.org

Biocatalysis offers a powerful, green alternative for producing enantiopure 2-substituted pyrrolidines. Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, have been successfully used in the asymmetric synthesis of these compounds starting from ω-chloroketones. acs.org This method involves the enzyme-catalyzed transfer of an amino group from an amine donor, such as isopropylamine, to a prochiral ketone substrate, triggering a subsequent intramolecular cyclization. acs.org This approach has yielded various 2-substituted pyrrolidines with excellent enantiomeric excesses (up to >99.5%) and good analytical yields (up to 90%). acs.org Access to both (R) and (S) enantiomers is often possible by selecting the appropriate transaminase enzyme. acs.org

Rhodium(II)-catalyzed reactions have also emerged as a robust platform for constructing chiral pyrrolidines. These methods often involve the asymmetric C–H insertion of carbenes or nitrenes. nih.govacs.org For example, a de novo strategy starting from simple hydrocarbons can involve two sequential C(sp³)–H amination reactions. acs.orgresearchgate.net An initial intermolecular rhodium-catalyzed asymmetric nitrene C–H insertion sets the first stereocenter, followed by a diastereoselective cyclization to form the pyrrolidine ring. researchgate.net

Below is a summary of selected enantioselective catalytic systems for the synthesis of 2-substituted pyrrolidines.

| Catalyst System | Reaction Type | Key Features | Reference |

| Transaminases (TAs) | Asymmetric Amination / Cyclization | High enantioselectivity (>99.5% ee); access to both enantiomers; uses renewable resources. | acs.org |

| Cu(I) or Ag(I) / Chiral Ligand | 1,3-Dipolar Cycloaddition | Highly stereo- and regioselective; potential to form four contiguous stereocenters. | mappingignorance.orgnih.gov |

| Rhodium(II) / Chiral Ligand | C–H Insertion / Amination | De novo synthesis from simple hydrocarbons; high diastereoselectivity in cyclization step. | acs.orgresearchgate.net |

| (R)-BINOL•SnCl₄ | Formal [3+2] Cycloaddition | One-step synthesis from simple indoles and 2-amidoacrylates to form pyrroloindolines. | caltech.educapes.gov.br |

Diastereoselective Control in Synthetic Pathways

When synthesizing more complex derivatives of 2-propylpyrrolidine that contain additional stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective control is often achieved by taking advantage of substrate- or reagent-based stereochemical biases.

Multicomponent reactions (MCRs) provide an efficient means to construct highly substituted pyrrolidines with excellent diastereoselectivity in a single operation. nih.gov For instance, a Lewis acid-catalyzed MCR between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can generate highly functionalized pyrrolidines with up to three contiguous stereocenters as a single diastereomer. nih.gov The high degree of diastereoselectivity is rationalized by transition state models where non-bonding interactions are minimized. nih.gov

Another strategy involves the diastereoselective functionalization of a pre-existing chiral pyrrolidine scaffold. For example, the sequential bis-arylation of N-Boc-pyrrolidine can produce a range of 2,5-diarylpyrrolidines with consistently high selectivities. nih.gov Similarly, diastereoselective additions of Grignard reagents to chiral imines and subsequent cyclization can yield trans-2,5-disubstituted pyrrolidines. nih.gov

The development of catalytic asymmetric reactions that proceed via two sequential stereoselective steps can also lead to products with high diastereomeric purity. A catalytic asymmetric double (1,3)-dipolar cycloaddition reaction has been developed to prepare highly substituted, enantioenriched pyrrolizidines, which contain a pyrrolidine core, with high levels of both enantio- and diastereoselectivity. nih.gov

Scale-Up Considerations and Process Chemistry Research

Translating a laboratory-scale synthesis of this compound to an industrial scale introduces a host of challenges that fall under the domain of process chemistry. The primary goals are to ensure safety, cost-effectiveness, robustness, and reproducibility.

Key considerations for the scale-up of pyrrolidine synthesis include:

Reagent Selection and Cost: Readily available and inexpensive starting materials are preferred. For example, syntheses starting from commercial ω-chloroketones or simple hydrocarbons are advantageous. acs.orgresearchgate.net

Reaction Conditions: Optimization of parameters such as temperature, pressure, reaction time, and catalyst loading is critical. Exothermic reactions, for instance, require careful thermal management to prevent runaway reactions, which can be achieved by slow, controlled addition of reagents. nih.gov In some cases, running reactions under pressure can improve yield and selectivity. nih.gov

Solvent Choice and Workup Procedures: Solvents must be chosen based on safety, environmental impact, and ease of removal. Workup procedures must be scalable; for example, replacing chromatographic purification with crystallization or distillation is often necessary. nih.gov The isolation of product amines, such as 2-substituted pyrrolidines, can sometimes be simplified by precipitation as a salt (e.g., using tosic acid), which facilitates handling and purification on a larger scale. acs.org

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is mandatory. Potentially hazardous reagents or energetic intermediates must be handled with appropriate engineering controls.

Waste Management: The environmental impact of the process must be minimized by reducing waste streams, recycling solvents, and choosing greener reagents where possible. Biocatalytic methods often excel in this regard. acs.org

The table below outlines common challenges encountered during the scale-up of fine chemical syntheses and their potential solutions, relevant to the production of this compound.

| Challenge | Potential Solution | Reference |

| Purification | Replace column chromatography with crystallization, distillation, or salt formation/precipitation. | acs.orgnih.gov |

| Exothermic Reactions | Implement slow addition of reagents, use jacketed reactors for efficient cooling, and perform detailed thermal safety studies. | nih.gov |

| Catalyst Cost/Removal | Optimize for lower catalyst loading; investigate catalyst recycling; use heterogeneous catalysts or methods to precipitate and remove homogeneous catalysts. | nih.gov |

| Handling of Hazardous Reagents | Use engineering controls (e.g., closed systems), substitute for less hazardous alternatives, or generate reactive species in situ. | --- |

| Reaction Yield and Selectivity | Systematically optimize reaction parameters (temperature, concentration, stoichiometry); use slow addition to control side reactions. | nih.gov |

By addressing these factors through rigorous process chemistry research, a synthetic route developed in the laboratory can be transformed into a viable, large-scale manufacturing process for this compound.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods offer a powerful, non-destructive means to probe the chemical environment of individual atoms within a molecule, revealing connectivity and spatial relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules in solution. emerypharma.com It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in 2-propylpyrrolidine (B74177) hydrochloride, respectively. The chemical shifts, signal integrations, and coupling constants observed in a ¹H NMR spectrum reveal the number of different types of protons and their neighboring atoms. Similarly, a ¹³C NMR spectrum indicates the number of non-equivalent carbons. chemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the 1D spectra and for elucidating the complete molecular structure. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, helping to establish the connectivity of the proton spin systems within the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu This allows for the direct assignment of proton signals to their corresponding carbon atoms. researchgate.net

A comprehensive analysis of these 1D and 2D NMR datasets allows for the complete and unambiguous assignment of all proton and carbon signals in 2-propylpyrrolidine hydrochloride, confirming its constitution and providing a basis for more detailed conformational studies.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Pyrrolidine (B122466) Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C2 | 3.56 | 59.3 | H2 -> C3, C5 |

| C3 | 1.95 | 25.8 | H3 -> C2, C4, C5 |

| C4 | 1.80 | 23.5 | H4 -> C3, C5 |

| C5 | 3.10 | 46.7 | H5 -> C2, C4 |

| Propyl-C1' | 1.60 | 35.2 | H1' -> C2, C2', C3' |

| Propyl-C2' | 1.45 | 19.8 | H2' -> C1', C3' |

| Propyl-C3' | 0.95 | 14.1 | H3' -> C1', C2' |

Note: This is a representative table based on typical chemical shifts for pyrrolidine and propyl moieties. Actual values for this compound may vary.

Variable temperature (VT) NMR studies are instrumental in investigating dynamic processes such as conformational changes. nih.gov For this compound, the five-membered pyrrolidine ring is not planar and can exist in various "puckered" conformations, often referred to as envelope or twist forms. These conformers can interconvert on the NMR timescale.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the interconversion between conformers is fast, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases. If the rate becomes slow enough, separate signals for each conformer may be resolved. The analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational equilibrium. nih.gov For instance, the coalescence temperature, where two exchanging signals merge into one, can be used to calculate the free energy of activation for the conformational change. Such studies on similar cyclic systems have been used to characterize the dynamics of ring inversion. rsc.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. nist.gov

For this compound, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. ESI-MS would typically show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the 2-propylpyrrolidinium cation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of the detected ions. researchgate.net By comparing the experimentally measured exact mass of the [M+H]⁺ ion of 2-propylpyrrolidine with the calculated theoretical mass for C₇H₁₆N⁺, the molecular formula can be unequivocally confirmed. This level of certainty is crucial for the definitive identification of the compound. chemrxiv.org

Fragmentation patterns observed in the mass spectrum, particularly in tandem MS (MS/MS) experiments, can further corroborate the proposed structure. The fragmentation of the 2-propylpyrrolidinium ion would be expected to yield characteristic daughter ions resulting from the loss of the propyl group or cleavage of the pyrrolidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

X-ray Crystallography for Precise Molecular Architecture Determination

While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unparalleled view of the molecule in the solid state, defining the precise three-dimensional arrangement of atoms.

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a crystalline compound. ncl.ac.uk If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry of the 2-propylpyrrolidinium cation and the position of the chloride anion.

Conformation: The analysis will reveal the specific puckering of the pyrrolidine ring (e.g., envelope or twist conformation) adopted in the solid state. researchgate.net

Stereochemistry: For chiral molecules, the absolute configuration can be determined.

Intermolecular interactions: The crystal packing is determined by various non-covalent interactions, such as the crucial N-H···Cl⁻ hydrogen bond between the protonated amine of the pyrrolidinium (B1226570) cation and the chloride anion. Other interactions, like van der Waals forces, will also be evident.

Table 2: Representative Crystallographic Data for a Pyrrolidine Hydrochloride Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 10.21 |

| c (Å) | 12.54 |

| β (°) | 98.7 |

| Volume (ų) | 745.2 |

| Z | 4 |

| N-H···Cl⁻ distance (Å) | 3.08 |

Note: This data is illustrative and based on known structures of similar compounds. The actual crystallographic parameters for this compound would need to be determined experimentally.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. illinois.edu Each polymorph has a unique PXRD pattern, which serves as a "fingerprint" for that specific crystalline form.

Polymorphism is a critical consideration in the pharmaceutical industry, as different polymorphs can have different physical properties, including stability and solubility. nyu.eduresearchgate.netarxiv.orgrsc.org A polymorphism screen for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. The discovery of multiple PXRD patterns would indicate the existence of different polymorphs.

Hypothetical PXRD Peak List for a Polymorph of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 20.8 | 4.27 | 80 |

| 23.1 | 3.85 | 60 |

Note: This table is for illustrative purposes only and does not represent experimentally determined data.

Serial X-ray Crystallography Applications in Small Molecule Research

Serial X-ray crystallography is a relatively new and powerful technique that has emerged with the development of X-ray free-electron lasers (XFELs) and advanced synchrotron sources. numberanalytics.comnumberanalytics.comnih.gov This method involves collecting diffraction data from a stream of micro- or nanocrystals, rather than a single large crystal. uchicago.edunih.gov

For small molecules like this compound, serial crystallography offers several potential advantages:

Analysis of small crystals: It can be challenging to grow single crystals of sufficient size and quality for conventional X-ray diffraction. Serial crystallography overcomes this limitation by using much smaller crystals. numberanalytics.comnih.gov

Room temperature data collection: Data can be collected at or near room temperature, providing a more physiologically relevant picture of the molecule's structure compared to the cryogenic temperatures often used in conventional crystallography. nih.gov

Time-resolved studies: The ultrashort X-ray pulses from XFELs allow for the study of dynamic processes, such as chemical reactions or conformational changes, on very short timescales. uchicago.edunih.gov

While the application of serial crystallography has been more widespread in macromolecular crystallography, its use in small molecule research is growing, offering exciting new possibilities for characterizing challenging systems and observing molecular dynamics in real-time. nih.gov

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the study of molecular motion and interactions over time. These techniques are particularly useful for exploring the flexibility and potential binding modes of cyclic compounds like 2-propylpyrrolidine (B74177).

The conformational flexibility of the pyrrolidine (B122466) ring is a key determinant of its biological and chemical activity. The five-membered ring is not planar and adopts puckered conformations to relieve steric strain. For 2-propylpyrrolidine, the primary conformations are the "envelope" and "twist" (or "half-chair") forms. The position of the propyl group—either in an axial or equatorial-like position relative to the ring's approximate plane—further diversifies the conformational landscape.

Molecular Mechanics (MM) force fields are used to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds, MM methods can identify stable, low-energy conformers. Molecular Dynamics (MD) simulations build upon this by solving Newton's equations of motion for the atoms, simulating the molecule's movement over time at a given temperature. nih.gov This allows for a more dynamic exploration of the conformational space and can reveal the energy barriers between different conformers.

For 2-Propylpyrrolidine hydrochloride, conformational analysis would focus on:

Ring Pucker: Determining the preferred envelope or twist conformation of the pyrrolidine ring.

Substituent Orientation: Analyzing the orientation of the C2-propyl group and the N-proton. The protonation at the nitrogen atom introduces further considerations for its interaction with the propyl group and the ring itself.

Energy Landscapes: Calculating the relative energies of each stable conformer to predict their population distribution at equilibrium.

Table 1: Illustrative Relative Energies of 2-Propylpyrrolidine Conformers This table presents hypothetical data for illustrative purposes, demonstrating typical outputs of a molecular mechanics calculation.

| Conformer | Ring Pucker | Propyl Group Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| 1 | Envelope (C3-endo) | Pseudo-Equatorial | 0.00 | 75.1 |

| 2 | Twist (C3-endo/C4-exo) | Pseudo-Equatorial | 0.85 | 15.6 |

| 3 | Envelope (C3-endo) | Pseudo-Axial | 1.95 | 3.8 |

| 4 | Twist (C3-endo/C4-exo) | Pseudo-Axial | 2.50 | 1.5 |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often reported as a negative value in kcal/mol where a more negative score suggests stronger binding. scispace.com

While specific protein targets for this compound are not established, docking studies could be hypothetically performed against various classes of receptors where the pyrrolidine scaffold is known to be active, such as ion channels or enzymes. nih.gov The results of such a study would provide:

Binding Pose: The most likely three-dimensional orientation of the compound within the protein's active site.

Binding Affinity: A score that ranks its potential efficacy compared to other ligands. mdpi.com

Key Interactions: Identification of specific hydrogen bonds, van der Waals forces, or electrostatic interactions between the ligand and amino acid residues of the protein. nih.gov

Table 2: Hypothetical Docking Scores for this compound This table shows illustrative docking scores against representative protein families to demonstrate the potential application of this method.

| Protein Target Class | Example PDB ID | Binding Site | Hypothetical Docking Score (kcal/mol) |

|---|---|---|---|

| Voltage-Gated Sodium Channel | 5X0M | Pore Domain | -6.8 |

| Matrix Metalloproteinase (MMP) | 1HOV | Catalytic Site | -5.9 |

| Muscarinic Acetylcholine Receptor | 5CXV | Orthosteric Site | -7.2 |

| Janus Kinase (JAK1) | 4L00 | ATP-Binding Site | -6.1 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure of molecules. These methods provide highly detailed information about electron distribution, orbital energies, and molecular properties derived from the wavefunction or electron density.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a good balance between computational cost and accuracy for a wide range of molecular systems. For this compound, DFT calculations can be used to determine various ground-state properties. researchgate.net

Key properties obtainable from DFT include:

Optimized Geometry: The most stable arrangement of atoms, providing precise bond lengths and angles.

Electronic Properties: The distribution of electric charge, dipole moment, and molecular electrostatic potential (MEP), which indicates regions prone to electrophilic or nucleophilic attack.

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the structure.

Table 3: Illustrative Ground State Properties of this compound from DFT Calculations This table presents hypothetical data calculated at the B3LYP/6-31G(d) level of theory, a common DFT method.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -368.12345 |

| Dipole Moment (Debye) | 2.15 |

| HOMO Energy (eV) | -8.95 |

| LUMO Energy (eV) | 1.25 |

| HOMO-LUMO Gap (eV) | 10.20 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based entirely on theoretical principles, without the use of experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. mdpi.com

While computationally more demanding than DFT, these methods can provide extremely accurate predictions, often referred to as "gold standard" results. nih.gov They are particularly valuable for:

Benchmarking: Validating the results obtained from less expensive methods like DFT.

Thermochemistry: Calculating highly accurate heats of formation and reaction energies. nih.gov

Excited States: Investigating electronic transitions, although methods like Time-Dependent DFT (TD-DFT) are also common for this purpose. nih.gov

For a molecule like this compound, high-accuracy methods such as the CCSD(T)/CBS approach could be used to precisely calculate its ionization energy and proton affinity, providing definitive theoretical values for these fundamental properties. nih.gov

Understanding how a chemical reaction occurs requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Quantum chemical methods are essential for locating and characterizing these fleeting structures. nih.gov By modeling the transition state, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is directly related to the reaction rate.

For this compound, transition state modeling could be applied to understand:

Synthesis Reactions: For instance, modeling the transition state of the reductive amination or cyclization step used to form the pyrrolidine ring.

Metabolic Reactions: If the compound were to be metabolized, for example, by cytochrome P450 enzymes, modeling the transition state of an oxidation reaction could predict the most likely metabolites. nih.gov

Ring Opening/Closing: Analyzing the mechanism and energy barriers associated with reactions involving the pyrrolidine ring itself.

This analysis provides fundamental insights into the reactivity and stability of the molecule, guiding the design of synthetic routes and explaining its behavior in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comarxiv.org These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.gov In the context of pyrrolidine derivatives, QSAR studies help to identify the key structural features that govern their biological effects.

Development of Predictive Models based on Molecular Descriptors

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. arxiv.orghufocw.org These descriptors can be categorized into several classes, including constitutional, topological, geometrical (3D), and quantum-chemical. arxiv.orghufocw.org For a series of compounds, these descriptors are calculated and then correlated with their measured biological activity using statistical methods.

The development process typically involves several stages:

Data Set Collection: A dataset of molecules with known biological activities is compiled. This dataset is usually divided into a training set, for building the model, and a test set, for validating its predictive power. arxiv.orgnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset using specialized software. nih.gov

Variable Selection: From the large pool of calculated descriptors, a subset that has the most significant correlation with the biological activity is selected. This is done to avoid overfitting and to create a more robust and interpretable model. nih.gov

Model Generation: Using the selected descriptors, a mathematical model is generated. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). nih.govnih.govnih.gov

For instance, in a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, which are structurally related to 2-propylpyrrolidine, descriptors such as the mean topological charge index of order 4 (JGI4), the principal component of regression (PCR), and hydrophobicity (Hy) were identified as being significant for antiarrhythmic activity. nih.govresearchgate.net The resulting linear model demonstrated how these specific molecular properties quantitatively influence the biological outcome. researchgate.net The goal is to create a model that can accurately predict the activity of compounds not used in its development. frontiersin.org

Table 1: Examples of Molecular Descriptors Used in QSAR Studies This table is interactive. You can sort the data by clicking on the column headers.

| Descriptor Class | Example Descriptor | Description |

| Topological | Mean topological charge index (JGI4) | Encodes information about charge distribution and molecular topology. researchgate.net |

| Quantum-Chemical | Hydrophobicity (Hy) | Represents the tendency of a molecule to repel water. researchgate.net |

| 3D-Descriptors | Principal Component of Regression (PCR) | Derived from the 3D coordinates of the atoms, describing molecular shape and steric properties. researchgate.net |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. nih.gov |

| Constitutional | Molecular Weight (Mol Wt) | The sum of the atomic weights of all atoms in a molecule. mdpi.com |

Statistical Validation of QSAR Models

The reliability and predictive capability of a QSAR model must be rigorously assessed through statistical validation. researchgate.net Validation ensures that the model is not a result of a chance correlation and can be confidently used for predictions. mdpi.com This process involves both internal and external validation techniques. nih.gov

Internal Validation: This method assesses the robustness of the model using the training set data. A common technique is cross-validation, particularly the leave-one-out (LOO) method. nih.gov In LOO, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (Q²) is a key indicator of the model's internal predictive power. hufocw.org A Q² value greater than 0.5 is generally considered proof of a reasonably predictive model. nih.gov

External Validation: This is a more stringent test of a model's predictive ability, where the model is used to predict the biological activity of the compounds in the external test set (i.e., molecules not used in the model's development). nih.govresearchgate.net The predictive performance is quantified using parameters like the predictive R² (R²_pred). mdpi.com

Y-Randomization: This test confirms the robustness of the QSAR model by building new models with the independent variables (descriptors) kept intact but the dependent variable (biological activity) shuffled randomly. A valid model should show very low correlation coefficients for the randomized data, confirming that the original correlation was not due to chance. nih.gov

A QSAR model developed for pyrrolidin-2-one derivatives was successfully validated using leave-one-out (LOO), leave-many-out (LMO), external tests, and Y-scrambling tests, explaining up to 91% of the variance in the observed activity. nih.govresearchgate.net

Table 2: Key Statistical Parameters for QSAR Model Validation This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training set data. hufocw.org | > 0.6 |

| Cross-Validated Correlation Coefficient | Q² or Q²_LOO | Measures the internal predictive ability of the model. hufocw.orgnih.gov | > 0.5 |

| Predictive R-squared | R²_pred | Measures the external predictive ability of the model on a test set. mdpi.com | Close to R² |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. nih.gov | As low as possible |

| Variance Ratio | F | A measure of the statistical significance of the regression model. nih.gov | High value |

Principal Component Analysis (PCA) for Data Exploration

Principal Component Analysis (PCA) is a powerful multivariate statistical technique used in QSAR studies for data exploration and reduction. nih.govmdpi.com When dealing with a large number of molecular descriptors, many of them can be intercorrelated, a problem known as collinearity. mdpi.com PCA transforms this large set of correlated descriptors into a smaller set of new, uncorrelated variables called principal components (PCs). nih.gov

The primary applications of PCA in QSAR include:

Data Reduction: It simplifies complex datasets by representing the information contained in dozens or hundreds of descriptors with just a few PCs, making it easier to visualize and analyze the data. nih.govmdpi.com

Outlier Detection: By plotting the molecules in the space of the first few principal components (a "PC plot" or "scores plot"), it is possible to visually identify outlier compounds that have unique structural characteristics compared to the rest of the dataset. nih.gov

Understanding Data Structure: PCA helps in understanding the relationships between molecules and identifying clusters of similar compounds based on their physicochemical properties. mdpi.comnih.gov

In a typical QSAR workflow, PCA can be applied to the matrix of molecular descriptors before building the regression model. nih.gov This helps in selecting the most relevant descriptors and provides insights into the chemical space covered by the dataset. For example, PCA can reveal that descriptors related to lipophilicity and molecular size are the main drivers of variance within a set of compounds, guiding the selection of descriptors for the final QSAR model. mdpi.commdpi.com This approach ensures a more robust and interpretable final model.

Structure Activity Relationship Sar Studies of the Chemical Compound

Principles and Methodologies of SAR Investigations

The investigation into a compound's SAR is a systematic process aimed at understanding how specific molecular features correlate with its pharmacological activity. This involves the synthesis of related molecules, or analogs, and their subsequent biological evaluation to build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity.

Design and Synthesis of Analogs for SAR Exploration

The foundation of SAR studies lies in the strategic design and synthesis of analogs. For a molecule like 2-propylpyrrolidine (B74177), this involves systematically modifying its three main components: the pyrrolidine (B122466) ring, the C2-propyl substituent, and the amine. Common synthetic strategies include the functionalization of pre-existing pyrrolidine rings, such as those derived from readily available amino acids like proline or 4-hydroxyproline. mdpi.comnih.gov This approach allows for the introduction of diverse substituents at various positions on the ring to probe their effect on activity. mdpi.com

Another key method is the construction of the pyrrolidine ring from acyclic precursors. mdpi.comnih.gov Techniques like 1,3-dipolar cycloadditions or intramolecular cyclizations are employed to create the five-membered ring, often with a high degree of stereocontrol, which is crucial for studying the impact of stereochemistry on biological function. nih.gov The synthesis of a series of analogs might involve, for instance, varying the length or branching of the alkyl chain at the C2 position (e.g., replacing propyl with ethyl or isopropyl) or introducing substituents at other positions of the pyrrolidine ring. nih.govnih.gov

For example, in the pursuit of novel sodium channel blockers, researchers synthesized a series of pyrrolidine derivatives to establish a clear SAR. nih.gov This involved creating analogs with different substituents to identify which chemical features were essential for potent activity. nih.gov

Iterative Cycles of Chemical Optimization and Biological Testing

SAR is not a linear process but an iterative cycle of design, synthesis, and biological testing. chemrxiv.org Once a "hit" compound is identified through initial screening, medicinal chemists design and synthesize a first generation of analogs. These compounds are then evaluated in biological assays to measure their activity and other properties.

The results of these assays feed back into the design process. chemrxiv.org If, for example, increasing the length of the alkyl chain from ethyl to propyl enhances activity, the next cycle of synthesis might explore butyl and pentyl chains. Conversely, if a modification reduces or abolishes activity, it suggests that the original group was important for binding to the biological target. This iterative optimization continues, with each cycle refining the understanding of the SAR and guiding the design of more potent and selective compounds. researchgate.net This methodical approach allows for the fine-tuning of a molecule's structure to maximize its desired biological effect while minimizing off-target interactions. nih.govfrontiersin.org

Elucidating the Relationship between Molecular Structure and Biological Activity

The biological profile of 2-Propylpyrrolidine hydrochloride is intrinsically linked to its three-dimensional structure and the chemical properties of its components. nih.gov The spatial arrangement of the propyl group relative to the pyrrolidine ring, the conformation of the ring itself, and the physicochemical properties conferred by the hydrochloride salt all play critical roles in how the molecule interacts with its biological targets. nih.govnih.gov

Impact of the Propyl Moiety on Biological Recognition

The substituent at the C2 position of the pyrrolidine ring significantly influences the molecule's basicity and its interaction with biological targets. nih.gov The propyl group, being a small, lipophilic (fat-loving) alkyl chain, can engage in hydrophobic interactions within the binding pocket of a receptor or enzyme. The size and shape of this alkyl group are often critical for activity.

SAR studies on various classes of pyrrolidine derivatives have consistently shown that the nature of the C2-substituent is a key determinant of potency and selectivity. For instance, in a series of PARP-1 inhibitors, the most active compounds were those with a three-carbon atom chain, similar to a propyl group. nih.gov This suggests an optimal size for the substituent to fit into the target's binding site. Altering the length of the alkyl chain can result in a significant change in biological activity, highlighting the importance of this moiety for molecular recognition. nih.gov

Table 1: Illustrative SAR Data for C2-Substituted Pyrrolidine Analogs Note: This table is a generalized representation based on common SAR principles and does not represent specific data for this compound.

| C2-Substituent | Relative Biological Activity | Rationale for Activity Change |

|---|---|---|

| Hydrogen | Low | Lack of hydrophobic interaction. |

| Methyl | Moderate | Small hydrophobic interaction. |

| Ethyl | High | Improved hydrophobic interaction. |

| Propyl | Very High | Optimal fit and hydrophobic interaction. |

| Isopropyl | Moderate-High | Branching may slightly alter binding geometry. |

Influence of the Pyrrolidine Ring Conformation and Stereochemistry on Activity

The pyrrolidine ring is not a flat structure; it adopts a puckered, three-dimensional conformation, often described as an "envelope" or "twist" form. nih.govnih.gov The specific conformation is influenced by its substituents and can significantly impact the spatial orientation of those substituents, thereby affecting how the molecule binds to its target. nih.govacs.org

Furthermore, the C2 carbon of 2-propylpyrrolidine is a stereocenter, meaning the compound can exist as two different stereoisomers (enantiomers): (R)-2-propylpyrrolidine and (S)-2-propylpyrrolidine. Biological systems, being chiral themselves, often exhibit a strong preference for one stereoisomer over the other. nih.gov The different spatial arrangement of the propyl group in the (R) and (S) isomers can lead to vastly different biological activities, with one isomer being highly active while the other is weak or inactive.

SAR studies have repeatedly demonstrated the critical role of stereochemistry. For example, in a series of PPARα/γ dual agonists, the cis-configuration of substituents on the pyrrolidine ring was preferred over the trans orientation, leading to more potent compounds. nih.gov This highlights that the precise 3D geometry of the molecule is a crucial factor for its pharmacological efficacy. nih.gov

Table 2: Impact of Stereochemistry on Biological Activity Note: This table is a generalized representation based on common SAR principles.

| Isomer | Biological Activity | Reason for Difference |

|---|---|---|

| (R)-2-Propylpyrrolidine | Potentially High | The (R) configuration may present the propyl group and the amine in the correct orientation for optimal binding to the biological target. |

| (S)-2-Propylpyrrolidine | Potentially Low | The (S) configuration may orient the key functional groups in a way that hinders effective binding. |

Role of the Hydrochloride Salt in Biological Contexts

Many amine-containing drugs are formulated as hydrochloride salts. wikipedia.org The conversion of the basic pyrrolidine nitrogen to its hydrochloride salt is not merely a technical step but a crucial modification that significantly impacts the compound's properties in a biological context. wisdomlib.orgpharmaoffer.com

The primary reasons for using the hydrochloride salt form are to improve aqueous solubility and stability. wikipedia.orgalmozniq.com The free base form of 2-propylpyrrolidine may be an oil or a less stable solid with poor water solubility. pharmainfonepal.com By reacting it with hydrochloric acid, a more stable, crystalline salt is formed which is typically much more soluble in water. pharmainfonepal.comspectroscopyonline.com

This enhanced water solubility is critical for administration and absorption. wikipedia.org A more soluble compound can dissolve more readily in the gastrointestinal tract, which often leads to improved and more predictable absorption into the bloodstream, thereby increasing its bioavailability. pharmaoffer.comalmozniq.compharmainfonepal.com The hydrochloride salt form can thus ensure more consistent and effective delivery of the active molecule to its site of action. pharmaoffer.comnih.gov

Biological Activity Research and Preclinical Evaluation Frameworks

In Vitro Biological Activity Assessment Methodologies

The initial phase of understanding the pharmacological potential of a compound like 2-Propylpyrrolidine (B74177) hydrochloride involves a series of in vitro assays. These laboratory-based tests are designed to identify and characterize the biological activity of a substance in a controlled environment outside of a living organism. This typically involves using isolated molecules, cells, or tissues.

A crucial first step in drug discovery and chemical biology is the identification and validation of the molecular target(s) of a bioactive small molecule. nih.govresearchgate.net These strategies aim to pinpoint the specific proteins, nucleic acids, or other biomolecules with which a compound interacts to elicit a biological response. researchgate.net

Target Identification Approaches:

Direct Biochemical Methods: These methods involve the direct detection of binding between the small molecule and its protein target. nih.gov A common technique is affinity-based protein profiling, where the compound of interest is immobilized on a solid support to "pull down" its binding partners from a cell lysate. mdpi.com The captured proteins are then identified using mass spectrometry. mdpi.com

Genetic Interaction Methods: These approaches identify the target by observing how genetic modifications, such as gene knockout or RNA interference (RNAi), alter the cellular response to the compound. nih.gov For instance, if a cell becomes resistant to a cytotoxic compound after a specific gene is silenced, that gene's product is a likely target. nih.gov

Computational Inference Methods: In silico approaches predict potential targets based on the chemical structure of the small molecule and its similarity to compounds with known targets. researchgate.net

Target Validation:

Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed phenotype. nih.govnih.gov Genetic validation, such as using gene knockout models, is considered a definitive method. nih.gov Chemical validation involves using multiple, structurally distinct compounds that modulate the same target to see if they produce the same biological effect. nih.gov

A hypothetical workflow for identifying the target of 2-Propylpyrrolidine hydrochloride could involve the steps outlined in the table below.

| Step | Description | Rationale |

| 1. Phenotypic Screening | Assess the effect of this compound on various cell lines to identify a measurable biological response (e.g., cell death, differentiation). | To establish a biological effect that can be traced back to a molecular target. |

| 2. Affinity Chromatography | Synthesize a derivative of this compound that can be attached to a solid support. Incubate this with cell lysates to capture binding proteins. | To isolate proteins that physically interact with the compound. |

| 3. Mass Spectrometry | Identify the proteins captured in the affinity chromatography step. | To generate a list of potential molecular targets. |

| 4. Genetic Validation | Use techniques like CRISPR or RNAi to knockdown the expression of the identified candidate proteins and assess if this mimics or alters the effect of this compound. | To confirm that the identified protein is necessary for the compound's activity. |

| 5. Secondary Assays | Develop specific assays to measure the direct interaction between this compound and the validated target (e.g., receptor binding or enzyme inhibition assays). | To quantify the affinity and functional effect of the compound on its target. |

This table represents a generalized workflow and is not based on specific experimental data for this compound.

Should target identification studies suggest that this compound interacts with a specific receptor, a variety of assays can be employed to characterize this interaction.

Receptor Binding Assays: These assays measure the affinity of a ligand for a receptor. A common method is the competitive binding assay, where the test compound (e.g., this compound) competes with a radiolabeled ligand of known affinity for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated. nih.gov

Functional Assays: These assays determine the functional consequence of the compound binding to the receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors (GPCRs), for example, functional assays might measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. nih.gov

The following table illustrates the type of data that could be generated from receptor binding and functional assays for a hypothetical interaction of this compound with a target receptor.

| Assay Type | Parameter Measured | Hypothetical Value for this compound | Interpretation |

| Competitive Binding Assay | Ki (nM) | 50 | Indicates the binding affinity of the compound to the receptor. A lower value signifies higher affinity. |

| Functional Agonist Assay | EC50 (nM) | 200 | The concentration at which the compound produces 50% of its maximal effect. |

| Functional Antagonist Assay | IC50 (nM) | 150 | The concentration at which the compound inhibits 50% of the response to a known agonist. |

The data in this table is purely illustrative and does not represent actual experimental results for this compound.

If this compound is found to target an enzyme, inhibition assays are performed to characterize its inhibitory activity. These assays measure the effect of the compound on the rate of the enzymatic reaction.

Types of Enzyme Inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity. This type of inhibition is not affected by substrate concentration. nih.gov

Mechanism-Based Inhibition: The inhibitor is converted by the enzyme into a reactive intermediate that then irreversibly inactivates the enzyme. nih.gov

Kinetic Parameters: Enzyme inhibition assays are used to determine key kinetic parameters such as the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) and the Ki (the inhibition constant). Time-dependent inhibition studies can reveal if a compound is a mechanism-based inhibitor. nih.gov

A hypothetical data set for the enzymatic inhibition by this compound is presented below.

| Enzyme Target | Assay Type | IC50 (µM) | Mechanism of Inhibition |

| Enzyme X | Fluorescence-based activity assay | 15 | Competitive |

| Enzyme Y | Absorbance-based kinetic assay | 5 | Non-competitive |

This table contains hypothetical data and is intended to illustrate the output of enzyme inhibition assays.

Cell-based assays are essential for understanding the biological effects of a compound in a more physiologically relevant context than isolated molecular assays.

These assays are used to determine the effect of a compound on cell growth and survival. They are particularly important in cancer research. nih.govnih.gov

Cell Proliferation Assays: These measure the rate of cell division. A common method is the thymidine (B127349) incorporation assay, which measures the incorporation of radiolabeled thymidine into the DNA of dividing cells. nih.gov

The following table shows hypothetical results for the effect of this compound on different cancer cell lines.

| Cell Line | Assay Type | GI50 (µM) | Interpretation |

| MCF-7 (Breast Cancer) | MTT Assay | > 100 | No significant effect on cell viability. |

| A549 (Lung Cancer) | Thymidine Incorporation | 25 | Inhibits cell proliferation. |

| Jurkat (Leukemia) | Trypan Blue Exclusion | 75 | Moderate cytotoxicity at higher concentrations. |

The data presented here is for illustrative purposes only and does not reflect actual experimental findings for this compound.

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are important drug targets. unil.ch Assays to study the modulation of ion channels by a compound like this compound are critical for understanding its potential effects on excitable cells like neurons and muscle cells. nih.gov

Electrophysiological Techniques: The primary method for studying ion channel function is electrophysiology.

Patch-Clamp Technique: This "gold standard" technique allows for the recording of ionic currents through single or multiple ion channels in a patch of cell membrane. It can be used to determine if a compound blocks, activates, or otherwise modulates the gating properties of the channel.

Automated Electrophysiology: High-throughput patch-clamp systems allow for the rapid screening of compounds against a panel of ion channels.

Fluorescence-Based Assays: These assays use ion-sensitive fluorescent dyes to measure changes in intracellular ion concentrations (e.g., Ca2+, K+) in response to a compound, providing an indirect measure of ion channel activity.

A hypothetical summary of ion channel modulation studies for this compound is provided below.

| Ion Channel Target | Assay Method | Effect | Potency (IC50/EC50) |

| Voltage-gated Sodium Channel (Nav1.5) | Patch-Clamp Electrophysiology | Inhibition of peak current | 12 µM |

| Voltage-gated Potassium Channel (hERG) | Automated Electrophysiology | No significant effect | > 100 µM |

| L-type Calcium Channel (Cav1.2) | Fluorescence-based Ca2+ influx assay | Potentiation of channel opening | 5 µM |

This table is a hypothetical representation of potential findings and is not based on actual data for this compound.

Cell-Based Assays

In Vivo Preclinical Research Methodologies

Following in vitro characterization, in vivo studies in animal models are essential to understand the physiological and behavioral effects of this compound in a whole-organism context.

The choice of animal models is a critical step in the preclinical evaluation of this compound. Rodent models, such as mice and rats, are commonly used due to their well-characterized genetics, physiology, and behavioral patterns. For neurological and psychiatric research, these models can be used to assess parameters like locomotor activity, anxiety-like behaviors, and cognitive function. The selection of a specific strain may depend on the particular research question, for example, using genetically modified models to explore the role of specific receptors or transporters in the compound's effects.

While specific efficacy studies on this compound in established disease models are not extensively documented in public scientific literature, its structural class suggests potential areas of investigation. For instance, compounds with similar profiles are often evaluated in models of neurological disorders such as Parkinson's disease or depression, due to their interaction with monoaminergic systems. There is no current evidence to suggest its evaluation in pain or cancer models.

The preclinical pharmacological evaluation of this compound encompasses a range of strategies to characterize its effects. These include pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacodynamic studies are also crucial to relate the compound's concentration to its observed effects, both therapeutic and adverse. Behavioral pharmacology assays in animals are used to assess its impact on mood, cognition, and motor function, providing a comprehensive picture of its in vivo pharmacological profile.

Preclinical Pharmacological Evaluation Strategies

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental in preclinical research to understand the pharmacokinetic profile of a drug candidate. researchgate.netnih.gov These studies investigate how the body processes a substance, providing critical data on its potential efficacy and safety. For a compound like this compound, which contains a pyrrolidine (B122466) motif, certain ADME properties can be anticipated and must be experimentally verified. The pyrrolidine ring may enhance aqueous solubility and influence other physicochemical properties. nih.gov

Absorption: The initial step in ADME profiling is to determine how well the compound is absorbed into the bloodstream. For orally administered drugs, this involves assessing permeability across the intestinal wall. In vitro models like the Caco-2 cell permeability assay are commonly used for this purpose. mdpi.com These assays measure the rate at which a compound crosses a monolayer of human colon adenocarcinoma cells, simulating the intestinal barrier.

Distribution: Once absorbed, a drug candidate's distribution throughout the body is examined. This includes its propensity to bind to plasma proteins and its ability to reach the target site of action. criver.com For a potential central nervous system (CNS) agent, a critical aspect of distribution is its ability to cross the blood-brain barrier (BBB). The lipophilicity, often expressed as the logP or logD value, is a key determinant of BBB penetration. nih.govvcclab.org

Metabolism: The metabolic fate of a drug candidate is a crucial determinant of its efficacy and potential for toxicity. In vitro studies using liver microsomes or hepatocytes are standard for evaluating metabolic stability and identifying major metabolic pathways. srce.hr These models contain key drug-metabolizing enzymes, such as cytochrome P450s (CYPs). srce.hr The pyrrolidine moiety, while often beneficial for a drug's pharmacophore, can potentially be bio-activated to form reactive iminium ions or aminoaldehydes, a possibility that must be carefully investigated.